molecular formula C8H5ClN2 B2678951 6-Chloroquinazoline CAS No. 700-78-7

6-Chloroquinazoline

Cat. No. B2678951
CAS RN: 700-78-7
M. Wt: 164.59
InChI Key: APZOSGVUMBJPDB-UHFFFAOYSA-N
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Description

6-Chloroquinazoline is an organic compound with the molecular formula C8H5ClN2 . It is a derivative of quinazoline, a bicyclic compound consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring .


Synthesis Analysis

Quinazolines, including this compound, can be synthesized through various methods. Transition-metal-catalyzed reactions have emerged as reliable tools for the synthesis of pharmaceuticals, providing new entries into pharmaceutical ingredients of increasing complexity . These reactions have streamlined the synthesis of several marketed drugs . Another method involves the transformation of CO2 into quinazoline-2,4(1H,3H)-diones from CO2 and 2-aminobenzonitriles in a series of ionic liquids .


Molecular Structure Analysis

This compound contains a total of 17 bonds; 12 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 Pyrimidine .


Chemical Reactions Analysis

Halogenated quinazolines like this compound are versatile synthetic intermediates for metal-catalyzed carbon–carbon bond formation reactions such as the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura, and Heck cross-coupling reactions . They can also form carbon-heteroatom bonds via the Buchwald-Hartwig cross-coupling to yield novel polysubstituted derivatives .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C8H5ClN2 and an average mass of 164.592 Da . More specific physical and chemical properties were not found in the retrieved papers.

Scientific Research Applications

Antitumor and Anticancer Properties

6-Chloroquinazoline and its derivatives have shown promise in antitumor and anticancer applications. A study found that 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives, prepared through a nucleophilic substitution reaction of 6,7,8-trimethoxy-4-chloroquinazoline, exhibited significant inhibition of tumor cells such as PC3, A431, Bcap-37, and BGC823 in vitro assays (Liu et al., 2007). Moreover, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, derived from the structural modification of this compound, emerged as a potent anticancer clinical candidate due to its ability to induce apoptosis and excellent blood-brain barrier penetration, showing efficacy in human MX-1 breast and other mouse xenograft cancer models (Sirisoma et al., 2009).

Antimycobacterial and Antiviral Properties

Derivatives of this compound have been found to possess antimycobacterial and antiviral properties. A study synthesized 5-Chloro-2-thiophenyl-1,2,3-triazolylmethyldihydroquinolines as dual inhibitors of Mycobacterium tuberculosis and the influenza virus, presenting potent antitubercular agents and moderate virus-inhibiting activity (Marvadi et al., 2019).

Corrosion Inhibition

This compound has also been explored for its corrosion inhibition capabilities. Research involving quantum chemical calculations based on density functional theory revealed that compounds like 6-chloroquinazolin-4(3H)-one (Q1A) demonstrated promising corrosion inhibition effectiveness on mild steel in acidic solutions. These studies provide insight into the molecular mechanisms of corrosion inhibition and pave the way for potential applications in material preservation and maintenance (Saha et al., 2016).

Pharmacological Effects in Cancer Treatment

Chloroquine, a derivative of 4-aminoquinoline, has been studied for its potential as an enhancing agent in cancer therapies. Evidence suggests that chloroquine can effectively sensitize cell-killing effects by ionizing radiation and chemotherapeutic agents in a cancer-specific manner, potentially enhancing the efficacy of conventional cancer therapies when used in combination with chloroquine and its analogs (Solomon & Lee, 2009).

Mechanism of Action

While the specific mechanism of action for 6-Chloroquinazoline is not mentioned in the retrieved papers, quinazoline derivatives are known for their broad-spectrum of pharmacological activities . They are often used in targeted therapy directed at specific molecular pathways .

Safety and Hazards

When handling 6-Chloroquinazoline, it’s important to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed . In case of inhalation or ingestion, immediate medical attention is required .

Future Directions

Quinazolines, including 6-Chloroquinazoline, have a wide range of biological properties and many quinazoline derivatives are approved for antitumor clinical use . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against various cancers . The future of this compound and similar compounds lies in further exploring their pharmacological activities and developing efficient synthesis methods .

properties

IUPAC Name

6-chloroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZOSGVUMBJPDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NC=C2C=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10990241
Record name 6-Chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10990241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

700-78-7
Record name 6-Chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10990241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What makes 6-chloroquinazoline an attractive scaffold for drug discovery?

A1: this compound serves as a versatile building block in medicinal chemistry. This is largely due to its ability to be readily functionalized, allowing for the generation of diverse derivatives. This structural flexibility enables scientists to explore a wide range of structure-activity relationships (SAR) and target specific biological activities. For instance, research has demonstrated the potential of this compound derivatives in targeting enzymes like dihydrofolate reductase (DHFR), which is crucial for folate metabolism and, consequently, cell growth and proliferation. []

Q2: How do substitutions on the this compound core affect its activity against dihydrofolate reductase (DHFR)?

A2: Research indicates that substitutions on the this compound core significantly impact its interaction with DHFR and, therefore, its inhibitory activity. For example, introducing halogen atoms like chlorine or bromine at the 5- or 6-position was found to increase selectivity for the Pneumocystis carinii DHFR enzyme compared to the Toxoplasma gondii or rat liver enzymes. [] This suggests that subtle structural changes can profoundly influence target selectivity, a crucial factor in drug development.

Q3: Beyond DHFR, what other biological targets have been explored for this compound derivatives?

A3: Interestingly, this compound derivatives have shown promise in targeting phosphodiesterase type 5 (PDE5). [] This enzyme is involved in regulating the levels of cyclic guanosine monophosphate (cGMP), a crucial signaling molecule in various physiological processes, including smooth muscle relaxation and blood vessel dilation. Specifically, one study revealed that a this compound derivative, 4-[[3,4-(methylenedioxy)benzyl]amino]-6-chloroquinazoline (MBCQ), selectively inhibited PDE5 activity and reversed nitrate tolerance in the venous circulation of rats. [] This finding highlights the potential of this compound derivatives in addressing cardiovascular conditions.

Q4: Are there any documented occupational hazards associated with handling this compound derivatives?

A4: Yes, occupational exposure to certain this compound derivatives, particularly 2‐chloromethyl‐4‐phenyl‐6‐chloroquinazoline‐3‐oxide, has been linked to cases of contact dermatitis in workers at a pharmaceutical plant. [] The study reported that the dermatitis primarily affected the face and hands of the workers. This emphasizes the importance of implementing robust safety measures, including appropriate personal protective equipment, to minimize the risk of occupational exposure and potential health hazards.

Q5: Can you elaborate on the rearrangement reactions that 4-hydroxyquinazoline di-N-oxide, a derivative of this compound, can undergo?

A5: 4-hydroxyquinazoline di-N-oxide exhibits interesting reactivity under specific conditions. When treated with concentrated hydrochloric acid and heat, it undergoes rearrangement and cleavage, yielding a mixture of products. [] The major product is 2,4,6-trihydroxyquinazoline, obtained in a yield ranging from 75% to 81%. [] This reaction highlights the susceptibility of the N-oxide moiety to rearrangement in the presence of strong acids. Additionally, treatment with phosphorus pentachloride in phosphorus oxychloride leads to a different rearrangement product, ultimately yielding 2,4-dihydroxy-6-chloroquinazoline upon hydrolysis with concentrated hydrochloric acid. [] These diverse reaction pathways emphasize the complexity and versatility of this compound derivatives in chemical synthesis.

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